
MD-224
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MD-224 ist ein hochwirksamer und potenter niedermolekularer Degrader des Maus-Doppelminuten-2-Proteins (MDM2), der auf dem Konzept der Proteolyse-Targeting-Chimäre (PROTAC) basiert . Diese Verbindung hat sich als vielversprechend erwiesen, den raschen Abbau von MDM2 zu induzieren, einem primären endogenen zellulären Inhibitor des Tumorsuppressors p53, was es zu einem attraktiven Ziel für die Krebstherapie macht .
Präparationsmethoden
Synthesewege und Reaktionsbedingungen
This compound wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Kupplung von Liganden für Cereblon und MDM2 beinhalten . Der Syntheseweg beinhaltet typischerweise die Verwendung der Click-Chemie, insbesondere der kupferkatalysierten Azid-Alkin-Cycloaddition (CuAAC), um die beiden Liganden zu verknüpfen . Die Reaktionsbedingungen werden sorgfältig kontrolliert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet eine großtechnische Synthese, die auf denselben Prinzipien wie die Laborsynthese basiert, jedoch für Effizienz und Skalierbarkeit optimiert ist. Dazu gehören die Verwendung von automatisierten Reaktoren und Reinigungssystemen, um eine konstante Qualität und Ausbeute zu gewährleisten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
MD-224 is synthesized through a series of chemical reactions that involve the coupling of ligands for Cereblon and MDM2 . The synthetic route typically involves the use of click chemistry, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link the two ligands . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using the same principles as the laboratory synthesis but optimized for efficiency and scalability. This includes the use of automated reactors and purification systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Arten von Reaktionen
MD-224 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Abbau-Reaktionen: Induziert einen raschen Abbau von MDM2 bei Konzentrationen unter 1 Nanomolar in menschlichen Leukämiezellen.
Cycloadditions-Reaktionen: Nutzt die kupferkatalysierte Azid-Alkin-Cycloaddition (CuAAC) für seine Synthese.
Häufige Reagenzien und Bedingungen
Hauptprodukte
Das Hauptprodukt dieser Reaktionen ist this compound selbst, ein hochpotenter MDM2-Degrader .
Wissenschaftliche Forschungsanwendungen
MD-224 is a proteolysis targeting chimera (PROTAC) molecule designed to degrade the human murine double minute 2 (MDM2) protein, a primary inhibitor of the tumor suppressor p53 . It is a promising anticancer agent that has shown encouraging results in preclinical studies .
Scientific Research Applications
This compound has several potential applications in scientific research, particularly in cancer research .
Preclinical studies this compound has demonstrated significant antitumor activity in preclinical studies . In an RS4;11 xenograft tumor model in mice, this compound achieved complete and durable tumor regression at well-tolerated doses . It has also proven to be a very potent inhibitor of cell growth in a panel of leukemia cell lines carrying wild-type p53 .
Mechanism of action this compound works by inducing rapid degradation of MDM2 at nanomolar concentrations in human leukemia cells . Studies show that this compound is more potent than the MDM2 inhibitor, MI-1061, in the induction of p53 activation and inhibition of cell growth in RS4;11 and MV4;11 cell lines . The degradation of MDM2 induced by this compound can be blocked by lenalidomide, a cereblon ligand, as well as a proteasome inhibitor and a neddylation inhibitor .
Specificity for p53 wild-type cells this compound inhibits the growth of leukemia cells carrying wild-type p53, but not p53 mutants . This selectivity could be valuable in developing targeted therapies for cancers with wild-type p53 .
Wirkmechanismus
MD-224 exerts its effects by inducing the rapid degradation of MDM2, thereby relieving the inhibition on the tumor suppressor p53 . This leads to the activation of p53, which can then initiate the transcription of genes involved in cell cycle arrest and apoptosis . The molecular targets involved include the ligands for Cereblon and MDM2, which facilitate the degradation process .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
MI-1061: Ein weiterer MDM2-Inhibitor, der bei der Gestaltung von MDM2-Degradern verwendet wird.
Thalidomid und Lenalidomid: In der Gestaltung der ersten MDM2-Degrader verwendet.
Einzigartigkeit von MD-224
This compound ist in seiner hohen Potenz und Wirksamkeit als MDM2-Degrader einzigartig. Es erzielt einen raschen Abbau von MDM2 bei Konzentrationen unter 1 Nanomolar, was deutlich niedriger ist als bei anderen ähnlichen Verbindungen . Darüber hinaus hat this compound in vivo ein vollständiges und dauerhaftes Tumorrückgangs gezeigt, was es zu einem vielversprechenden Kandidaten für die weitere Entwicklung als Antikrebsmittel macht .
Biologische Aktivität
MD-224 is a novel compound designed as a proteolysis-targeting chimera (PROTAC) that specifically targets the murine double minute 2 (MDM2) protein, a key negative regulator of the tumor suppressor p53. The compound has shown significant promise as an anticancer agent, particularly in the treatment of leukemia, by inducing rapid degradation of MDM2 and subsequently activating p53 pathways.
This compound operates by promoting the degradation of MDM2, which in turn leads to the stabilization and activation of p53, a crucial protein involved in regulating the cell cycle and apoptosis. This mechanism is critical for restoring the tumor-suppressive functions of p53 in cancer cells that express wild-type p53.
Efficacy in Cell Lines
Research has demonstrated that this compound exhibits potent inhibitory effects on cell growth across various leukemia cell lines. The following table summarizes its efficacy:
Cell Line | IC50 (nM) | Effect on MDM2 | Effect on p53 |
---|---|---|---|
RS4;11 | 1.5 | Induces rapid degradation | Accumulation observed |
MV4;11 | <1 | Significant depletion | Enhanced activation |
Other leukemia lines | Low nanomolar values | Effective induction | Stabilization |
The IC50 value indicates the concentration required to inhibit cell growth by 50%, highlighting this compound's potency compared to other MDM2 inhibitors.
In Vivo Studies
In vivo studies using RS4;11 xenograft models in mice have shown that this compound can achieve complete and durable tumor regression at well-tolerated doses. This reinforces its potential as a therapeutic agent in clinical settings.
Comparative Studies with Other Agents
In comparative studies, this compound was found to be significantly more effective than traditional MDM2 inhibitors like MI-1061. For instance, when pretreated with lenalidomide, which blocks MDM2 degradation, the efficacy of this compound was notably diminished, suggesting its mechanism relies heavily on MDM2 degradation rather than mere inhibition.
Proteasome Dependency
Further investigations revealed that the degradation of MDM2 induced by this compound is proteasome-dependent. Inhibition of the proteasome or neddylation pathways resulted in reduced MDM2 degradation, indicating that these pathways are critical for the action of this compound.
Eigenschaften
InChI |
InChI=1S/C48H43Cl2FN6O6/c49-29-16-19-34-36(25-29)54-46(63)48(34)39(32-12-8-13-35(50)40(32)51)41(56-47(48)22-4-2-5-23-47)44(61)53-30-17-14-28(15-18-30)42(59)52-24-6-1-3-9-27-10-7-11-31-33(27)26-57(45(31)62)37-20-21-38(58)55-43(37)60/h7-8,10-19,25,37,39,41,56H,1-2,4-6,20-24,26H2,(H,52,59)(H,53,61)(H,54,63)(H,55,58,60)/t37?,39-,41+,48+/m0/s1 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGNYFOIDAVMHY-MPKOGUQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C3(C(C(N2)C(=O)NC4=CC=C(C=C4)C(=O)NCCCC#CC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C8=C(C(=CC=C8)Cl)F)C9=C(C=C(C=C9)Cl)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)NC4=CC=C(C=C4)C(=O)NCCCC#CC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C8=C(C(=CC=C8)Cl)F)C9=C(C=C(C=C9)Cl)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H43Cl2FN6O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
889.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of MD-224?
A1: this compound is a first-in-class, small-molecule degrader that works through the proteolysis targeting chimera (PROTAC) concept. [, ] It acts by inducing the degradation of the human murine double minute 2 (MDM2) protein, a key negative regulator of the tumor suppressor protein p53. [, ] Instead of merely inhibiting MDM2 like traditional inhibitors, this compound facilitates its interaction with the cellular protein degradation machinery, ultimately leading to its degradation. [] This degradation then allows for the activation of p53 and subsequent tumor suppression. []
Q2: How potent is this compound compared to other MDM2 inhibitors?
A2: this compound exhibits remarkable potency in degrading MDM2. Studies have shown that it can induce rapid MDM2 degradation at concentrations below 1 nM in human leukemia cells. [, ] It has demonstrated an IC50 value of 1.5 nM in inhibiting the growth of RS4;11 cells, indicating significantly higher potency compared to the MDM2 inhibitor MI-1061. [] This increased potency translates to greater efficacy in inhibiting cell growth and inducing apoptosis in leukemia cells. []
Q3: What is the significance of this compound’s in vivo activity?
A3: this compound has shown promising results in preclinical in vivo studies. In a mouse model bearing RS4;11 xenograft tumors, this compound successfully induced MDM2 degradation and p53 activation in the tumor tissues. [] Furthermore, it achieved complete and durable tumor regression at well-tolerated doses. [, ] These findings highlight the potential of this compound as a new therapeutic agent for treating acute leukemia and possibly other types of cancer. []
Q4: What are the structural components of this compound and how do they relate to its activity?
A4: While the specific structural details of this compound are not provided in the abstracts provided, it is designed as a PROTAC molecule, indicating that it consists of three key components: []
- An MDM2-binding moiety: This portion of this compound likely originates from a potent MDM2 inhibitor, potentially MI-1061, as mentioned in the research. []
- An E3 ligase ligand: The research suggests that this compound utilizes either thalidomide or lenalidomide as the E3 ligase ligand, which are known to bind cereblon, an E3 ubiquitin ligase. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.